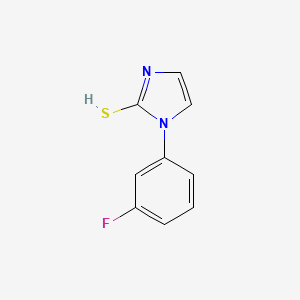

1-(3-fluorophenyl)imidazole-2-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-Fluorophenyl)imidazole-2-thiol is a heterocyclic compound that features an imidazole ring substituted with a fluorophenyl group and a thiol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluorophenyl)imidazole-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluoroaniline with carbon disulfide and potassium hydroxide to form the intermediate 3-fluorophenyl isothiocyanate. This intermediate then undergoes cyclization with glyoxal and ammonium acetate to yield the desired imidazole-2-thiol derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Fluorophenyl)imidazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or catalytic hydrogenation.

Substitution: Halogenating agents or nitrating agents under acidic conditions.

Major Products:

Oxidation: Disulfides or sulfonic acids.

Reduction: Dihydroimidazole derivatives.

Substitution: Halogenated or nitrated imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1-(3-Fluorophenyl)imidazole-2-thiol has been investigated for several significant applications:

Medicinal Chemistry

- Anticancer Activity: Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The compound's mechanism involves apoptosis induction through modulation of cell survival pathways. Case studies have shown significant reductions in cell viability with IC50 values ranging from 10 to 20 µM in certain assays .

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 | 15.6 | |

| A549 | 12.3 |

- Antimicrobial Properties: The compound has demonstrated activity against resistant bacterial strains, with effective concentrations leading to a reduction in bacterial load in vitro. It has shown potential as a therapeutic agent against infections caused by Gram-positive and Gram-negative bacteria .

Biochemical Applications

- Enzyme Inhibition: Research indicates that this compound can act as an inhibitor for specific enzymes, potentially modulating metabolic pathways. This property is particularly relevant in drug design for diseases where enzyme regulation is crucial, such as cancer and diabetes .

Material Science

- Development of Functional Materials: The compound's unique electronic properties make it suitable for incorporation into materials designed for electronic or optical applications. Its ability to form stable complexes with metal ions enhances its utility in creating sensors or catalysts .

Case Studies

Case Study 1: Anticancer Efficacy

A series of experiments were conducted using MCF-7 breast cancer cells treated with varying concentrations of this compound. The results indicated a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

In vitro testing against clinical isolates revealed that the compound significantly inhibited the growth of resistant bacterial strains, suggesting its application in developing new antibiotics.

Case Study 3: Enzyme Interaction

Studies on enzyme kinetics showed that this compound effectively inhibits specific targets involved in cancer metabolism, providing insight into its mechanism of action and potential therapeutic uses .

Wirkmechanismus

The mechanism of action of 1-(3-fluorophenyl)imidazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The fluorophenyl group may enhance binding affinity to certain receptors, contributing to its biological effects. The imidazole ring can participate in hydrogen bonding and π-π interactions, further influencing its activity .

Vergleich Mit ähnlichen Verbindungen

1-Phenylimidazole-2-thiol: Lacks the fluorine substitution, resulting in different chemical properties and biological activities.

1-(4-Fluorophenyl)imidazole-2-thiol: The fluorine substitution at the para position may alter its reactivity and binding affinity.

1-(3-Chlorophenyl)imidazole-2-thiol: The chlorine substitution provides different electronic effects compared to fluorine.

Uniqueness: 1-(3-Fluorophenyl)imidazole-2-thiol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound for various applications .

Eigenschaften

IUPAC Name |

1-(3-fluorophenyl)imidazole-2-thiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2S/c10-7-2-1-3-8(6-7)12-5-4-11-9(12)13/h1-6H,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCFCDCBHCVAIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C=CN=C2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)N2C=CN=C2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.